![molecular formula C23H25FN6O B11335243 N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11335243.png)
N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical structure consists of a piperazine ring with a carboxamide group, a fluorophenyl substituent, and a pyrimidine moiety.
- This compound has attracted attention due to its potential biological activities.
N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide: , is a synthetic organic compound.
Vorbereitungsmethoden
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reaction of a piperazine derivative with a pyrimidine precursor.
Reaction Conditions: The synthesis typically occurs under mild conditions, often using organic solvents and appropriate catalysts.
Industrial Production: While industrial-scale production methods may vary, efficient and scalable processes are essential for commercial synthesis.
Analyse Chemischer Reaktionen
Reactivity: Compound X can undergo several types of reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play crucial roles.
Major Products: Depending on reaction conditions, products may include derivatives with modified piperazine or pyrimidine moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Compound X serves as a versatile building block for designing novel molecules with specific properties.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as a drug candidate, especially in areas like cancer, inflammation, or infectious diseases.
Industry: Applications range from agrochemicals to materials science.
Wirkmechanismus
- Compound X likely exerts its effects by interacting with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including pathways involved.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compound X’s unique structural features distinguish it from related compounds.
Similar Compounds: Other piperazine-based molecules, such as and , share some similarities but differ in substituents or functional groups.
Remember that this overview provides a concise summary, and further research and detailed studies are essential for a comprehensive understanding of Compound X
Eigenschaften
Molekularformel |
C23H25FN6O |
---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H25FN6O/c1-16-6-8-19(9-7-16)27-21-15-22(26-17(2)25-21)29-10-12-30(13-11-29)23(31)28-20-5-3-4-18(24)14-20/h3-9,14-15H,10-13H2,1-2H3,(H,28,31)(H,25,26,27) |
InChI-Schlüssel |
ZUKIEZMBHRCVKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.